2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Overview
Description
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of pyrimidine and piperazine, which are common structures in many pharmacologically active compounds. This compound is particularly noted for its application in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves multiple steps. One common method includes the condensation of 4-methylpiperazine with a pyrimidine derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By blocking these enzymes, the compound prevents the proliferation of cancer cells and induces apoptosis (programmed cell death). The molecular targets include the BCR-ABL fusion protein, which is commonly found in chronic myelogenous leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile.
Uniqueness
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to its specific molecular structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19-6-8-20(9-7-19)15-17-12(10-13(21)18-15)11-22-14-4-2-3-5-16-14/h2-5,10H,6-9,11H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQKEWVDUACNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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